3-(Piperidin-4-YL)oxazolidin-2-one
Overview
Description
3-(Piperidin-4-yl)oxazolidin-2-one is a chemical compound that falls within the class of oxazolidinones, which are known for their antibacterial properties. This class of compounds has gained significant attention due to the introduction of Linezolid, an antibacterial drug, into the pharmaceutical market . Oxazolidinones, including those with a piperidinyl moiety, have been shown to be effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), as well as selected anaerobic organisms .
Synthesis Analysis
The synthesis of oxazolidinone derivatives, particularly those containing a piperidinyl moiety, has been explored through various synthetic strategies. One approach involves the use of microwave activation coupled with solvent-free reaction conditions, catalyzed by a NaHSO4.SiO2 heterogeneous catalyst . Another method includes the diversification of the N-substituent on the piperidinyloxy moiety, which has been shown to be a critical factor in determining the antibacterial activity of these compounds . The synthesis of these compounds often aims to optimize their antibacterial properties while minimizing potential side effects, such as mitochondrial protein synthesis inhibition .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by the presence of a 1,3-oxazolidin-2-one nucleus, which is a five-membered ring structure that includes an oxazolidin-2-one and a beta-amino acid group . This structure has been utilized in the construction of beta-pseudopeptide foldamers, which can fold into regular helical structures in competitive solvents like water, making them suitable for biological applications .
Chemical Reactions Analysis
Oxazolidinone compounds, including those with a piperidinyl moiety, are synthesized through various chemical reactions that often involve the construction of the oxazolidin-2-one ring. The introduction of different substituents and functional groups, such as the piperidine nitrogen, can significantly affect the antibacterial activity and selectivity of these compounds . The chemical reactions employed in the synthesis of these compounds are designed to achieve specific structural features that confer desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The presence of a piperidinyl moiety and other substituents can affect the compound's solubility, stability, and overall pharmacokinetic profile. These properties are crucial for the compound's efficacy as an antibacterial agent, as they determine the compound's ability to reach and maintain therapeutic concentrations at the site of infection . The optimization of these properties is a key focus in the development of new antibacterial drugs within this class.
Scientific Research Applications
Antibacterial Activity : A study by Srivastava et al. (2007) reported the synthesis of novel methylamino piperidinyl substituted oxazolidinones, demonstrating comparable antibacterial activity to established drugs like linezolid and eperezolid against resistant Gram-positive strains, including linezolid-resistant Staphylococcus aureus (Srivastava et al., 2007).
Structure-Activity Relationships : Research by Tucker et al. (1998) explored the antibacterial properties of a series of piperazinyl oxazolidinones, identifying compounds with significant activity against gram-positive pathogens (Tucker et al., 1998).
Stereochemistry and Properties : A study by Mavrova et al. (2011) synthesized novel 3,4,5-substituted-oxazolidin-2-ones and explored their stereochemistry and properties, contributing to an understanding of their electronic and steric characteristics (Mavrova et al., 2011).
Reduced Mitochondrial Protein Synthesis Inhibition : Research by Renslo et al. (2007) found that oxazolidinone analogs with specific methyl substitutions exhibited reduced mitochondrial protein synthesis inhibition while maintaining antibacterial potency (Renslo et al., 2007).
Pharmaceutical Applications : The synthesis and evaluation of oxazolidin-2-one derivatives for pharmaceutical applications were detailed in a study that highlighted the importance of this nucleus in both synthetic and medicinal chemistry (Zappia et al., 2007).
Improved Safety Profile of Antibacterial Oxazolidinones : A novel oxazolidinone agent, MRX-I, was developed with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition, highlighting an improved safety profile for this class of compounds (Gordeev & Yuan, 2014).
Cycloaddition Reactions in Organic Synthesis : The compound was used in gold-catalyzed [2+2] cycloadditions with alkenes, showcasing its role in creating highly substituted cyclobutane derivatives (Faustino et al., 2012).
Synthesis of Piperidine Derivatives : The chapter by Vardanyan (2018) discussed the synthesis and pharmacological properties of various piperidine derivatives, demonstrating the wide-ranging applications of these compounds (Vardanyan, 2018).
Mechanism of Action
Target of Action
The primary target of 3-(Piperidin-4-YL)oxazolidin-2-one is Isocitrate Dehydrogenase 1 (IDH1) . IDH1 is a rate-limiting enzyme in the tricarboxylic acid cycle and is involved in life activities such as glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . It plays an important role in these processes and is also closely related to the occurrence of tumors .
Mode of Action
This compound interacts with its target, IDH1, by inhibiting its activity . This compound is particularly effective against the mutated form of IDH1 (mIDH1), which is often found in certain types of cancer . The inhibition of mIDH1 activity is a key factor in the compound’s mode of action .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the activity of IDH1 . This can disrupt several life activities, including glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . The disruption of these pathways can have downstream effects that contribute to the compound’s overall action.
Result of Action
The primary result of the action of this compound is the inhibition of mIDH1 activity . This can lead to a disruption of several biochemical pathways, potentially leading to a decrease in the proliferation of cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSXVBOGZMGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516756 | |
Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164518-96-1 | |
Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperidin-4-yl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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